molecular formula C6H9F3O3 B1207693 Ethyl 3-hydroxy-4,4,4-trifluorobutyrate CAS No. 372-30-5

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

Cat. No.: B1207693
CAS No.: 372-30-5
M. Wt: 186.13 g/mol
InChI Key: ZWEDFBKLJILTMC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H9F3O3. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by fluorine atoms, and the hydroxyl group is attached to the third carbon. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain low temperatures and high vacuum to prevent decomposition and side reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

Uniqueness: The presence of both a hydroxyl group and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEDFBKLJILTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958382
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-30-5
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
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Synthesis routes and methods I

Procedure details

A solution of 19.31 g of ethyl trifluoroacetoacetate (Fairfield Chemical) in 50 ml of ethyl acetate was hydrogenated at atmospheres on a Parr shaker over (0.5 g) PtO2 as a catalyst. The volatiles were removed and the residue distilled under high vacuum to afford 14.75 g (76%) of the title compound as a low melting solid. bp=47°-49° C. at 0.1 mm of Hg, mp (uncorrected)=about 25° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
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50 mL
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solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

Ethyl 4,4,4-trifluoroacetoacetate (50 g), under a blanket of nitrogen gas, was heated to 40° C. and treated with platinum (0.1 g of 5% Pt/C, 0.01% load) and triethylamine (1.5 g, 2.9% load). Hydrogen was charged to a pressure of 5 bars, and the mixture agitated at 40° C. for 6h. After filtration to remove the catalyst, 48.5 g (96% yield) of ethyl 4,4,4-trifluoro-3-hydroxybutyrate was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0.1 g
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1.5 g
Type
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Synthesis routes and methods III

Procedure details

There are a number of ways of reducing β-ketoesters which have been disclosed. In addition to hydrogenation, reduction with zinc/acetic acid or with borohydride reagents are known. For the hydrogenation reactions reported in the literature, most use ruthenium, nickel, or baker's yeast as catalyst. All use a solvent. F. G. Kathawala et al. in Helvetica Chimica Acta, 69, 803-805 (1986) disclose an example in which 5% platinum on carbon is used as a catalyst for the reduction of various β-ketoesters using methanol as a solvent. T. Fujima et al. in JP 09268146 A2, Oct. 14, 1997 disclose the hydrogenation of ethyl trifluoroacetoacetate using a nickel catalyst in tetrahydrofuran solvent to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 78% yield. N. Sayo et al. in U.S. 4,933,482, Jun. 12, 1990 disclose the hydrogenation of ethyl trifluoroacetoacetate using a ruthenium catalyst in a polar solvent such as an alcohol or tetrahydrofuran to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 95% yield. None of these references disclose or suggest the process of the present invention in which we have discovered that no solvent is necessary for the catalytic hydrogenation.
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Synthesis routes and methods IV

Procedure details

There are a number of ways of reducing β-ketoesters which have been disclosed. In addition to hydrogenation, reduction with zinc/acetic acid or with borohydride reagents are known. For the hydrogenation reactions reported in the literature, most use ruthenium, nickel, or baker's yeast as catalyst. All use a solvent. F. G. Kathawala et al. in Helvetica Chimica Acta, 69, 803-805 (1986) disclose an example in which 5% platinum on carbon is used as a catalyst for the reduction of various β-ketoesters using methanol as a solvent. T. Fujima et al. in JP 09268146 A2, Oct. 14, 1997 disclose the hydrogenation of ethyl trifluoroacetoacetate using a nickel catalyst in tetrahydrofuran solvent to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 78% yield. N. Sayo et al. in U.S. 4,933,482, Jun. 12, 1990 disclose the hydrogenation of ethyl trifluoroacetoacetate using a ruthenium catalyst in a polar solvent such as an alcohol or tetrahydrofuran to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 95% yield. None of these references disclose or suggest the process of the present invention in which we have discovered that no solvent is necessary for the catalytic hydrogenation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?

A1: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []

Q2: How does the research leverage enzymatic activity to overcome the challenges in producing this compound?

A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.

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